Reserpiline
Overview
Description
Elliptamine is an alkaloid compound that has been identified in the plant Ochrosia poweri. It is structurally related to other indole alkaloids such as yohimbine and reserpine . Elliptamine has garnered interest due to its potential biological activities and applications in scientific research.
Mechanism of Action
Target of Action
Reserpiline, also known as Reserpilin, primarily targets the vesicular monoamine transporter (VMAT) . This transporter is responsible for the sequestration of neurotransmitters into storage vesicles located in the presynaptic neuron . The neurotransmitters affected by this compound include norepinephrine, serotonin, and dopamine .
Mode of Action
This compound’s mode of action is through the inhibition of the ATP/Mg 2+ pump . This pump is responsible for the sequestering of neurotransmitters into storage vesicles located in the presynaptic neuron .
Biochemical Pathways
This compound affects the biochemical pathways of monoamine neurotransmitters. It depletes catecholamines and serotonin from central and peripheral axon terminals . This depletion disrupts the normal functioning of these neurotransmitters, leading to various physiological effects.
Pharmacokinetics
This compound has a bioavailability of 50% . It is metabolized in the gut and liver . The elimination half-life of this compound is in two phases: phase 1 is 4.5 hours, and phase 2 is 271 hours, with an average of 33 hours . It is excreted 62% in feces and 8% in urine .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its ability to deplete catecholamines from peripheral sympathetic nerve endings . These substances are normally involved in controlling heart rate, force of cardiac contraction, and peripheral resistance . Therefore, the depletion of these substances can lead to changes in these physiological processes.
Biochemical Analysis
Biochemical Properties
Reserpiline interacts with various enzymes and proteins in the body. It is an inhibitor of the vesicular monoamine transporter 2 (VMAT2) . VMAT2 is responsible for transporting neurotransmitters into storage vesicles located in the presynaptic neuron . By inhibiting VMAT2, this compound can affect the levels of neurotransmitters in the body, which can have various biochemical effects .
Cellular Effects
This compound has a profound effect on various types of cells and cellular processes. It influences cell function by depleting catecholamines and serotonin from central and peripheral axon terminals . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It inhibits the ATP/Mg 2+ pump responsible for the sequestering of neurotransmitters into storage vesicles located in the presynaptic neuron . This leads to a reduction in catecholamines, affecting the function of neurons and other cells .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. While specific studies detailing the long-term effects of this compound on cellular function are limited, it is known that the drug’s effects can persist even after it is no longer present in the body .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, repeated administration of this compound has been used to create a progressive model of depression in rats .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized in the gut and liver, with about 50% bioavailability . The drug’s metabolites are excreted primarily in feces and urine .
Transport and Distribution
This compound is transported and distributed within cells and tissues through the bloodstream. It is absorbed in the gastrointestinal tract and distributed throughout the body, including the brain .
Subcellular Localization
Given its mechanism of action, it is likely that this compound localizes to the presynaptic neuron where it interacts with VMAT2 .
Preparation Methods
The synthesis of elliptamine involves several steps, typically starting from simpler indole derivatives. One common synthetic route includes the formation of the indole core followed by functionalization to introduce the necessary substituents. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations . Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Elliptamine undergoes various chemical reactions, including:
Oxidation: Elliptamine can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on elliptamine, leading to the formation of reduced derivatives.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Elliptamine serves as a precursor for the synthesis of other complex alkaloids and indole derivatives.
Biology: Research has explored the biological activities of elliptamine, including its potential as an antimicrobial or anticancer agent.
Medicine: Elliptamine and its derivatives are investigated for their pharmacological properties, such as their effects on the central nervous system.
Comparison with Similar Compounds
Elliptamine is structurally similar to other indole alkaloids such as:
Yohimbine: Known for its stimulant and aphrodisiac properties.
Reserpine: Used as an antihypertensive and antipsychotic agent.
Ajmalicine: Another indole alkaloid with cardiovascular effects.
What sets elliptamine apart is its unique combination of functional groups and its specific biological activities, which may differ from those of its analogs .
Properties
IUPAC Name |
methyl (1R,15S,16S,20S)-6,7-dimethoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-12-16-10-25-6-5-13-15-8-20(27-2)21(28-3)9-18(15)24-22(13)19(25)7-14(16)17(11-30-12)23(26)29-4/h8-9,11-12,14,16,19,24H,5-7,10H2,1-4H3/t12-,14-,16-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWJRZQNNZVCHR-BCRCDCHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC(=C(C=C45)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC(=C(C=C45)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20927028 | |
Record name | Methyl 10,11-dimethoxy-19-methyl-16,17-didehydro-18-oxayohimban-16-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20927028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131-02-2 | |
Record name | (-)-Reserpiline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Reserpiline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 10,11-dimethoxy-19-methyl-16,17-didehydro-18-oxayohimban-16-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20927028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (3β,19α,20α)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.552 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RESERPILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0N6EP99UK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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